2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide
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Overview
Description
2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide is a compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide typically involves the reaction of 4-ethyl-5-mercapto-4H-1,2,4-triazole with 2-methoxyphenylacetic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The triazole ring can interact with various enzymes, modulating their activity. These interactions can lead to the compound’s antimicrobial, antifungal, or therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-mercapto-1,2,4-triazole: Contains both amino and mercapto groups, making it a versatile nucleophile.
5-Mercapto-4-phenyl-1,2,4-triazole: Similar structure but with a phenyl group instead of an ethyl group.
4-Ethyl-5-mercapto-1,2,4-triazol-3-yl)methanol: Contains a hydroxyl group instead of the methoxy-phenyl group
Uniqueness
2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide is unique due to the combination of its ethyl, mercapto, and methoxy-phenyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H16N4O2S |
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Molecular Weight |
292.36 g/mol |
IUPAC Name |
2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C13H16N4O2S/c1-3-17-11(15-16-13(17)20)8-12(18)14-9-6-4-5-7-10(9)19-2/h4-7H,3,8H2,1-2H3,(H,14,18)(H,16,20) |
InChI Key |
NPGPTBHEAFCYIO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)CC(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
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